(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone
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Overview
Description
“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone” is a compound that has been studied for its potential biological activities . It is a derivative of 1,2,4-oxadiazole, a five-membered heterocyclic molecule with two nitrogen atoms, one oxygen atom, and two carbon atoms . This compound has been designed, synthesized, and biologically evaluated as a novel potent GPBAR1 agonist .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, including “this compound”, involves the design and creation of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives . A series of these compounds were synthesized and their composition and structures were assessed using elemental analysis, FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Synthesis and Material Applications
- Luminescent Materials : A study by Volpi et al. (2017) discusses the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives through a one-pot, three-component condensation process. These compounds, characterized by their optical properties, exhibited significant Stokes' shift and quantum yields, indicating potential applications in creating luminescent low-cost materials (Volpi et al., 2017).
Pharmacological Applications
Antimicrobial Activity : Kumar et al. (2012) synthesized a series of pyrazoline derivatives showing good antimicrobial activity, suggesting the potential of similar compounds in developing new antimicrobial agents (Kumar et al., 2012).
Drug Development : A study by Burton et al. (2012) focused on developing a suitable formulation for a poorly water-soluble compound, highlighting the importance of chemical synthesis in enhancing drug delivery and effectiveness (Burton et al., 2012).
Molecular Structure and Interaction Studies
- Crystal Packing Analysis : Sharma et al. (2019) explored the crystal packing of 1,2,4-oxadiazole derivatives, emphasizing the role of non-covalent interactions in their supramolecular architectures. This research provides insight into how similar compounds might be utilized in designing materials with specific molecular interactions (Sharma et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, overcoming the lack of selectivity seen with many bile acid derivatives . The compound induces the mRNA expression of the GPBAR1 target gene pro-glucagon .
Biochemical Pathways
The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it could be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The activation of GPBAR1 by this compound leads to several molecular and cellular effects. It lowers blood glucose and insulin levels, increases insulin sensitivity, and enhances energy expenditure . These effects make it a potential therapeutic agent for metabolic and inflammatory diseases.
Properties
IUPAC Name |
(2-methoxyphenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-12-5-3-2-4-11(12)14(18)17-7-6-10(8-17)13-15-9-20-16-13/h2-5,9-10H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNHEZSIFNCEPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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